molecular formula C30H50O4 B1630832 Eicosyl ferulate CAS No. 64190-82-5

Eicosyl ferulate

Cat. No. B1630832
CAS RN: 64190-82-5
M. Wt: 474.7 g/mol
InChI Key: UBNJQWYYWIBSGN-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosyl ferulate is a natural product found in Rubia tinctorum, Baccharis genistelloides, and other organisms with data available.

Scientific Research Applications

1. Mass Spectrometry Analysis

  • Eicosyl ferulate exhibits complex fragmentation under negative-ion electrospay collision-induced dissociation mass spectrometry, providing valuable analytical insights. This behavior is studied using a high-resolution Orbitrap mass spectrometer (Schmidt et al., 2019).

2. Chemical Constituent Study

  • Eicosyl ferulate is identified as one of the chemical constituents in the aerial parts of Anabasis aphylla, contributing to the understanding of plant chemistry and potential pharmacological properties (Chen Ruo-yun, 2011).

3. Identification in Convolvulaceae Plants

  • Eicosyl ferulate is detected in Convolvulaceae plants like Ipomoea carnea subsp. fistulosa, aiding in the comparative study of alkyl coumarates and alkyl ferulates among plant families (Nidiry, 2013).

4. Phenolic Composition in Sweetpotato

  • Analysis of vine latex of sweetpotato cultivars reveals eicosyl ferulate as a component of its phenolic composition, highlighting its role in the chemical profile of agricultural products (Snook et al., 1994).

5. Agricultural Waste Utilization

  • Eicosyl ferulate is part of the esterified ferulic acid in agricultural wastes, demonstrating its potential for efficient extraction and purification for industrial applications (Tilay et al., 2008).

6. Antioxidant and Anticancer Potential

  • Ferulated arabinoxylans, which include eicosyl ferulate, have been studied for their antioxidant and anticancer properties, indicating potential applications in medical treatments (Mendez-Encinas et al., 2018).

7. Memory Enhancement Across Species

  • Research identifies ferulic acid eicosyl ester as a memory enhancer in flies and mice, suggesting its role in cognitive health and potential therapeutic applications (Michels et al., 2018).

8. Neuroprotective Actions

  • Ethyl ferulate, related to eicosyl ferulate, exhibits neuroprotective actions, showcasing its potential in the pharmaceutical industry for treating neurological disorders (Cunha et al., 2019).

properties

IUPAC Name

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJQWYYWIBSGN-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosyl ferulate

CAS RN

64190-82-5
Record name Icosyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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